molecular formula C11H13F2NO B13461192 4,4-difluoro-N-phenylpentanamide

4,4-difluoro-N-phenylpentanamide

Cat. No.: B13461192
M. Wt: 213.22 g/mol
InChI Key: JIAWAGQWPBANSZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-phenylpentanamide is an organic compound with the molecular formula C11H13F2NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-phenylpentanamide typically involves the reaction of 4,4-difluoropentanoyl chloride with aniline (phenylamine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4,4-difluoropentanoyl chloride+anilineThis compound+HCl\text{4,4-difluoropentanoyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 4,4-difluoropentanoyl chloride+aniline→this compound+HCl

Industrial Production Methods

For industrial production, the process may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluoro-N-phenylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorobenzophenone: Another difluorinated compound with different structural and chemical properties.

    4,4-Difluoropentanoyl chloride: A precursor used in the synthesis of 4,4-difluoro-N-phenylpentanamide.

    N-Phenylpentanamide: A similar compound without the fluorine atoms.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4,4-difluoro-N-phenylpentanamide

InChI

InChI=1S/C11H13F2NO/c1-11(12,13)8-7-10(15)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

JIAWAGQWPBANSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NC1=CC=CC=C1)(F)F

Origin of Product

United States

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